Ceftiofur

描述

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is marketed under various trade names such as Excenel, Naxcel, and Excede. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is resistant to the antibiotic resistance enzyme beta-lactamase .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of ceftiofur involves several key steps:

Industrial Production Methods

In industrial settings, this compound is often prepared as a long-acting hydrochloric injection. The process involves using soybean oil as a solvent, heating it to 140-150°C for sterilization, and then cooling it to room temperature. The this compound is then dissolved or dispersed in the sterilized solvent, followed by grinding and further processing to achieve the desired particle fineness .

化学反应分析

Hydrolysis of the Thioester Bond

Ceftiofur's core structure contains a labile thioester bond that undergoes rapid hydrolysis in biological systems, forming desfuroylthis compound (DFC) . This reaction is enzymatically mediated and occurs across multiple species:

Key findings :

-

DFC forms covalent bonds with serum proteins (e.g., albumin) in rats but remains unbound in cattle plasma .

-

Alkaline urine in herbivores promotes dimerization into 3,3'-desfuroylthis compound disulfide .

Thermal Degradation Reactions

Heating this compound induces structural changes, generating cytotoxic degradation products:

| Parameter | This compound (CEF) | Thermally Treated CEF (60 min) | CEF-Aldehyde (CEF-1) |

|---|---|---|---|

| IC50 (LO2 cells, 24 h) | 3,052 μg/mL | 1,967 μg/mL | 573 μg/mL |

| Molecular Weight (m/z) | 524.0 | 524.0 (residual) | 243.1 |

| Retention Time (LC-MS) | 2.9 min | 2.9 min (CEF), 0.4 min (CEF-1) | 0.4 min |

Degradation pathway :

-

CEF-1 arises from β-lactam ring cleavage and exhibits 5.3× higher cytotoxicity than parent CEF .

-

Similar degradation occurs in this compound’s primary metabolite, desfuroylthis compound, under heating .

Oxidative and Conjugative Metabolism

This compound undergoes oxidation and conjugation, producing species-specific metabolites:

Comparative Metabolite Profiles

| Reaction Type | Rats | Cattle | Pigs |

|---|---|---|---|

| Oxidation | This compound sulfoxide | DFC thiolactone | DFC sulfoxide |

| Conjugation | Cysteine thioesters | Acetamide conjugates | Cysteine disulfides |

Notable observations :

-

Rat liver S-9 fractions convert 119 mg/kg this compound to DFC within 15 minutes .

-

Cattle excrete 87% DFC acetamide conjugates in urine, while pigs show DFC-cysteine disulfides as dominant metabolites .

In Vitro Cytostatic Effects

Prolonged exposure to this compound in CHO cells induces cytostatic effects without direct cytotoxicity:

科学研究应用

Ceftiofur has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.

Biology: this compound is used to study bacterial resistance mechanisms and the efficacy of antibiotics against various bacterial strains.

作用机制

Ceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final stages of peptidoglycan synthesis, leading to cell lysis and death . The primary molecular target of this compound is the bacterial cell wall synthesis pathway .

相似化合物的比较

Ceftiofur is unique among cephalosporins due to its broad spectrum of activity and resistance to beta-lactamase. Similar compounds include:

Cephapirin: A first-generation cephalosporin used for intramammary treatment of mastitis in dairy cattle.

Cefquinome: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Ceftriaxone: A third-generation cephalosporin used in human medicine for treating severe bacterial infections.

This compound’s unique properties, such as its resistance to beta-lactamase and broad-spectrum activity, make it particularly valuable in veterinary medicine .

属性

CAS 编号 |

80370-57-6 |

|---|---|

分子式 |

C19H17N5O7S3 |

分子量 |

523.6 g/mol |

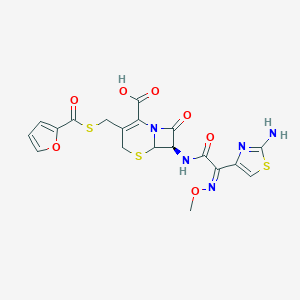

IUPAC 名称 |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/t12-,16-/m1/s1 |

InChI 键 |

ZBHXIWJRIFEVQY-MLGOLLRUSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

手性 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

Key on ui other cas no. |

80370-57-6 |

相关CAS编号 |

104010-37-9 (hydrochloride salt) |

溶解度 |

In water, 23 mg/L at 25 °C (est) |

同义词 |

[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb |

蒸汽压力 |

5.9X10-20 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。